molecular formula C19H18N2O3 B2477075 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide CAS No. 921918-94-7

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide

Cat. No.: B2477075
CAS No.: 921918-94-7
M. Wt: 322.364
InChI Key: QICYTNPCZQYPJS-UHFFFAOYSA-N
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Description

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide is a dibenzo[b,f][1,4]oxazepine derivative characterized by:

  • A dibenzo[b,f][1,4]oxazepine core (oxygen in the heterocyclic ring).
  • 8,10-dimethyl substituents on the fused benzene rings.
  • A cyclopropanecarboxamide moiety at position 2, conferring conformational rigidity and moderate lipophilicity.

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-11-3-7-17-15(9-11)21(2)19(23)14-10-13(6-8-16(14)24-17)20-18(22)12-4-5-12/h3,6-10,12H,4-5H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICYTNPCZQYPJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4CC4)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide is a complex organic compound that belongs to the dibenzo[b,f][1,4]oxazepine class. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dibenzodiazepine core fused with an oxazepine ring, characterized by the following molecular formula:

  • Molecular Formula : C₁₉H₁₈N₂O₄
  • Molecular Weight : 342.36 g/mol

Structural Features

The presence of substituents such as dimethyl groups at positions 8 and 10, along with an oxo group at position 11, contributes to its reactivity and potential biological activity. The cyclopropanecarboxamide moiety further enhances its pharmacological profile.

PropertyValue
Molecular FormulaC₁₉H₁₈N₂O₄
Molecular Weight342.36 g/mol
StructureStructure

Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes or receptors involved in various diseases. Notably, compounds with similar structures have demonstrated the ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression and other disorders .

Potential Mechanisms Include:

  • Histone Deacetylase Inhibition : Similar compounds have shown promise in targeting HDACs, suggesting a potential for epigenetic modulation.
  • Neuroactive Properties : The dibenzodiazepine framework may contribute to neuroactive effects, potentially influencing neurotransmitter systems.

Case Studies and Research Findings

  • Histone Deacetylase Inhibition :
    • A study demonstrated that derivatives of dibenzo[b,f][1,4]oxazepines exhibit significant inhibition of HDAC activity, leading to increased acetylation of histones and subsequent gene expression changes associated with cancer cell apoptosis .
  • Neuropharmacological Effects :
    • Research has indicated that compounds within the dibenzo[b,f][1,4]oxazepine family can modulate neurotransmitter levels in animal models, suggesting potential applications in treating neurodegenerative disorders .
  • Antimicrobial Activity :
    • Some derivatives have been tested for antimicrobial properties against various bacterial strains, showing promising results that warrant further investigation .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesBiological Activity
5H-Dibenzo[b,e][1,4]oxazepinLacks methoxy group; different substitutionsVaries; some show neuroactive properties
N-[1,3-dimethyl-2-oxo...]Contains tetrahydropyridine; different bioactivity profileAnticancer properties
Methyl (10-methyl...)Similar oxazepine structure but different methyl substitutionPotential HDAC inhibitor

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations
Compound Name Core Structure Key Substituents Molecular Weight logP Notes
Target Compound Dibenzo[b,f][1,4]oxazepine 8,10-dimethyl; 11-oxo; cyclopropanecarboxamide Not provided ~3.5* Rigid cyclopropane may enhance binding specificity.
N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide Dibenzo[b,f][1,4]oxazepine 10-methyl; 11-oxo; 2-(trifluoromethyl)benzamide Not provided ~4.2* CF₃ group increases lipophilicity and electron-withdrawing effects.
N-(2,4-dimethoxyphenyl)-10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxamide Dibenzo[b,f][1,4]oxazepine 10-ethyl; 11-oxo; 2,4-dimethoxyphenyl carboxamide 418.45 3.9766 Ethyl group may reduce steric hindrance compared to dimethyl.
4-hydroxy-N-(7-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenecarboxamide Dibenzo[b,f][1,4]oxazepine 7-methyl; 11-oxo; 4-hydroxybenzenecarboxamide Not provided ~2.8* Hydroxyl group enhances solubility but reduces membrane permeability.

*Estimated based on structural analogs.

Key Observations :

  • Substituent Position : The target compound’s 8,10-dimethyl groups introduce steric hindrance distinct from analogs with single methyl (e.g., 7-methyl in ) or ethyl groups (e.g., 10-ethyl in ).
  • Carboxamide Variations : Cyclopropanecarboxamide (target) vs. aromatic carboxamides (e.g., 2-(trifluoromethyl)benzamide ). The cyclopropane’s rigidity may improve target engagement compared to flexible alkyl chains.
  • logP Differences : The target’s cyclopropane likely reduces lipophilicity (~3.5) compared to trifluoromethylbenzamide (~4.2) , balancing solubility and absorption.
Thiazepine vs. Oxazepine Derivatives
Compound Name Core Structure Heteroatom Key Substituents Biological Target (Inferred)
Target Compound Dibenzo[b,f][1,4]oxazepine Oxygen 8,10-dimethyl; 11-oxo; cyclopropanecarboxamide Unknown (potentially 11β-HSD1 or D2 receptor)
N-(4-Methoxybenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5,5-dioxide Dibenzo[b,f][1,4]thiazepine Sulfur 10-ethyl; 11-oxo; 4-methoxybenzyl carboxamide D2 dopamine receptor
10-Ethyl-N-(4-(methylsulfonyl)benzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide Dibenzo[b,f][1,4]thiazepine Sulfur 10-ethyl; 11-oxo; 4-(methylsulfonyl)benzyl carboxamide D2 dopamine receptor

Key Observations :

  • Heteroatom Impact : Thiazepines (sulfur) exhibit greater electron delocalization and metabolic stability compared to oxazepines (oxygen) .
  • Biological Targets : Thiazepine derivatives in the evidence are explicitly linked to D2 receptor antagonism , suggesting the target oxazepine may share similar applications if substituents align.

Research Implications

  • Pharmacological Potential: The target’s dimethyl and cyclopropane groups may optimize receptor binding compared to ethyl or trifluoromethyl analogs.
  • SAR Insights : Position 8/10 substitutions and carboxamide rigidity are critical for activity, as seen in D2 antagonists (e.g., ) and 11β-HSD1 inhibitors (e.g., ).

Limitations

  • Direct biological data (e.g., IC₅₀, binding affinity) for the target compound are absent in the evidence.
  • logP and solubility metrics are estimated based on structural analogs.

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthesis optimization requires meticulous control of reaction parameters. Key steps include:

  • Temperature and Solvent Selection : Use polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions (60–80°C) to enhance solubility and reaction efficiency .
  • Catalysts : Employ palladium-based catalysts for coupling reactions or Lewis acids (e.g., AlCl₃) for electrophilic substitutions to improve regioselectivity .
  • Purification : Utilize column chromatography with gradients of ethyl acetate/hexane or preparative HPLC to isolate high-purity fractions .
  • Yield Monitoring : Track intermediate yields via TLC or LC-MS to identify bottlenecks (e.g., unstable intermediates) and adjust stoichiometry accordingly .

Basic: What advanced spectroscopic techniques are recommended for confirming structural integrity?

Methodological Answer:
A multi-technique approach ensures accuracy:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups at C8/C10) and cyclopropane-carboxamide linkage .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₀H₁₉N₂O₃) and isotopic patterns .
  • X-ray Crystallography : Resolve stereochemical ambiguities in the dibenzooxazepine core and cyclopropane ring (if crystalline material is available) .

Advanced: How should researchers address discrepancies in reported solubility profiles across studies?

Methodological Answer:
Discrepancies often arise from variations in substituents or analytical methods:

  • Standardized Protocols : Replicate solubility tests in controlled solvents (e.g., DMSO, PBS) at fixed pH and temperature .
  • Purity Assessment : Rule out impurities via HPLC-UV/ELSD; residual solvents (e.g., DMF) can artificially alter solubility .
  • Computational Modeling : Use Hansen solubility parameters (HSPiP software) to predict solvent compatibility based on the compound’s logP and polarity .

Advanced: What methodologies are suitable for investigating the pharmacological mechanism of this compound in vitro?

Methodological Answer:
Prioritize target-driven assays:

  • Enzyme Inhibition Assays : Screen against kinases (e.g., EGFR) or histone deacetylases (HDACs) using fluorogenic substrates and IC₅₀ determination .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) with competitive binding curves to calculate Kᵢ values .
  • Pathway Analysis : Use Western blotting or ELISA to quantify downstream biomarkers (e.g., phosphorylated proteins, cytokines) post-treatment .

Advanced: How can computational approaches predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks on the dibenzooxazepine core .
  • Molecular Dynamics (MD) Simulations : Model solvent effects on cyclopropane ring stability during hydrolysis or ring-opening reactions .
  • Retrosynthetic Analysis : Fragment the molecule using software (e.g., ChemAxon) to identify feasible routes for introducing methyl or oxo groups .

Advanced: What strategies resolve contradictory data on thermal stability?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures under inert vs. oxidative atmospheres .
  • Differential Scanning Calorimetry (DSC) : Identify polymorphic transitions or melting points; compare with literature values for related dibenzooxazepines .
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4–8 weeks and monitor degradation via HPLC to validate shelf-life claims .

Basic: What experimental precautions are critical for handling this compound?

Methodological Answer:

  • Light Sensitivity : Store in amber vials under argon to prevent photooxidation of the oxo group at C11 .
  • Moisture Control : Use anhydrous solvents and gloveboxes for reactions involving the cyclopropane-carboxamide (prone to hydrolysis) .
  • Toxicity Screening : Follow OECD guidelines for acute toxicity (e.g., LD₅₀ in zebrafish embryos) before in vivo studies .

Advanced: How can the stereochemical configuration of this compound be experimentally determined?

Methodological Answer:

  • Chiral Chromatography : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers and assign configurations via optical rotation .
  • Vibrational Circular Dichroism (VCD) : Compare experimental and simulated spectra to confirm absolute configuration .
  • Single-Crystal Analysis : If crystallizable, perform X-ray diffraction with Cu-Kα radiation to resolve spatial arrangements .

Advanced: What statistical methods validate reproducibility in biological assays?

Methodological Answer:

  • Power Analysis : Determine sample size (n ≥ 6) to achieve 80% statistical power and minimize Type II errors .
  • Bland-Altman Plots : Assess inter-laboratory variability in IC₅₀ measurements .
  • Meta-Analysis : Pool data from independent studies using random-effects models to identify outliers or systemic biases .

Basic: How can researchers ensure batch-to-batch consistency in synthesized material?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real-time .
  • Quality Control (QC) Metrics : Enforce strict thresholds for purity (>98% by HPLC), residual solvents (<500 ppm), and elemental analysis (C, H, N ±0.4%) .

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